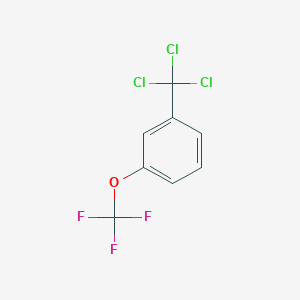
3-(Trifluoromethoxy)benzotrichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)benzotrichloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, along with three chlorine atoms. Its unique properties make it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3-(Trifluoromethoxy)benzotrichloride involves several steps and specific reaction conditions. One common method includes the use of trifluoromethoxylation reagents. The process typically involves the reaction of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods often involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .
Análisis De Reacciones Químicas
3-(Trifluoromethoxy)benzotrichloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include trifluoromethyl iodide and copper catalysts . The major products formed from these reactions often include trifluoromethylated aromatic compounds .
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Pharmaceutical Synthesis :
- The compound is utilized in the synthesis of various pharmaceutical agents. Its unique trifluoromethoxy group enhances the biological activity of the resultant compounds, making them suitable for drug development. For example, it has been used as an intermediate in the synthesis of dithiocarbamates, which are evaluated for their cholinesterase inhibitory activity .
-
Materials Science :
- In materials science, 3-(Trifluoromethoxy)benzotrichloride serves as a precursor in the synthesis of polymers and advanced materials. Its properties allow for the incorporation of trifluoromethyl groups into polymeric structures, which can improve thermal stability and chemical resistance.
- Organic Chemistry :
Case Studies
- Dithiocarbamate Synthesis :
- Polymer Development :
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)benzotrichloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its biological activity, influencing the compound’s interaction with enzymes and receptors . This interaction can lead to various pharmacological effects, making it a valuable compound in drug development .
Comparación Con Compuestos Similares
3-(Trifluoromethoxy)benzotrichloride can be compared with other similar compounds, such as trifluorotoluene and 3-(Trifluoromethyl)benzoyl chloride . These compounds share similar trifluoromethyl groups but differ in their chemical structures and properties. The presence of the trifluoromethoxy group in this compound makes it unique and valuable in specific applications .
Propiedades
IUPAC Name |
1-(trichloromethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSNKRVQRJOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














